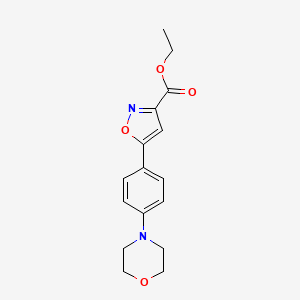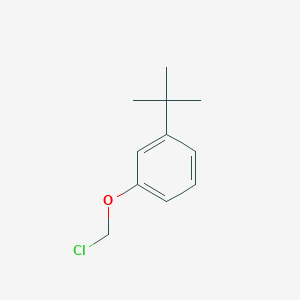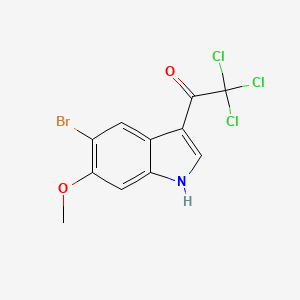![molecular formula C8H5ClN2OS2 B13705443 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure with a chloro substituent at position 2, a methylthio group at position 4, and a carbaldehyde group at position 6. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidine derivatives . The reaction conditions often require heating in the presence of formic acid or other cyclizing agents to facilitate the formation of the thienopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thienopyrimidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folate metabolism, leading to disruption of nucleotide biosynthesis and cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of substituents and functional groups.
Thieno[3,4-b]pyridines: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H5ClN2OS2 |
|---|---|
分子量 |
244.7 g/mol |
IUPAC名 |
2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2OS2/c1-13-7-6-5(10-8(9)11-7)2-4(3-12)14-6/h2-3H,1H3 |
InChIキー |
VIVLMKQXQDMAMR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC2=C1SC(=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)



![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)



![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)

